
4,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a chemical compound with the molecular formula C12H19BN2O2 and a molecular weight of 234.1 g/mol . This compound is known for its unique structure, which includes a pyrimidine ring substituted with dimethyl groups and a boronic acid pinacol ester moiety. It is commonly used in organic synthesis and has applications in various fields such as medicinal chemistry, materials science, and catalysis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves the borylation of 4,6-dimethylpyrimidine. One common method is the reaction of 4,6-dimethylpyrimidine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and safety of the process. The use of high-purity starting materials and rigorous quality control measures ensures the consistency and reliability of the final product.
化学反応の分析
Types of Reactions
4,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid pinacol ester moiety with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid pinacol ester can be oxidized to form the corresponding boronic acid.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate, used for oxidation reactions.
Major Products
Aryl or Vinyl Pyrimidines: Formed through Suzuki-Miyaura coupling reactions.
Boronic Acids: Formed through oxidation of the boronic acid pinacol ester moiety.
科学的研究の応用
4,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: Used as a building block in the synthesis of pharmaceutical compounds, particularly in the development of kinase inhibitors and other bioactive molecules.
Materials Science: Employed in the synthesis of advanced materials, such as organic semiconductors and polymers.
Catalysis: Acts as a ligand in various catalytic processes, enhancing the efficiency and selectivity of reactions.
Biological Research: Utilized in the study of enzyme mechanisms and protein-ligand interactions.
作用機序
The mechanism of action of 4,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is primarily related to its ability to participate in cross-coupling reactions. The boronic acid pinacol ester moiety can form a complex with palladium catalysts, facilitating the transfer of the aryl or vinyl group to the pyrimidine ring . This process involves the formation of a palladium-boron intermediate, which undergoes transmetalation and reductive elimination to yield the final product.
類似化合物との比較
Similar Compounds
4,6-Dimethylpyrimidine-5-boronic acid pinacol ester: A closely related compound with similar reactivity and applications.
N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: Another boronic acid pinacol ester with applications in organic synthesis.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Used in similar cross-coupling reactions.
Uniqueness
4,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine stands out due to its unique combination of a pyrimidine ring and a boronic acid pinacol ester moiety. This structure imparts distinct reactivity and versatility, making it a valuable tool in various fields of research and industry.
特性
分子式 |
C12H19BN2O2 |
|---|---|
分子量 |
234.10 g/mol |
IUPAC名 |
4,6-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine |
InChI |
InChI=1S/C12H19BN2O2/c1-8-10(9(2)15-7-14-8)13-16-11(3,4)12(5,6)17-13/h7H,1-6H3 |
InChIキー |
FLABVXTZFPMAMW-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=CN=C2C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-Cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)-2-methylpropan-1-amine](/img/structure/B11873235.png)
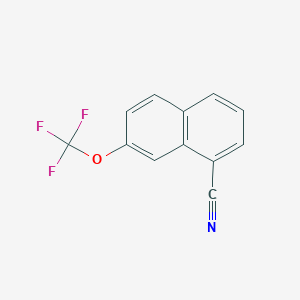



![4-Benzyl-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-one](/img/structure/B11873253.png)
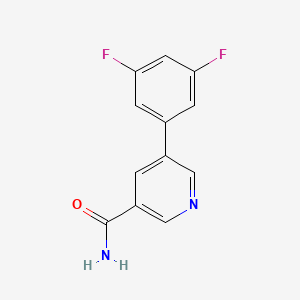
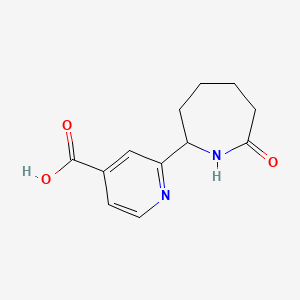
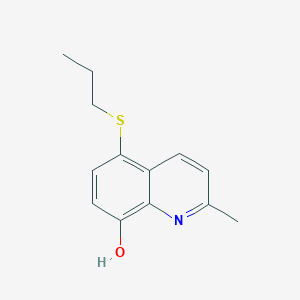
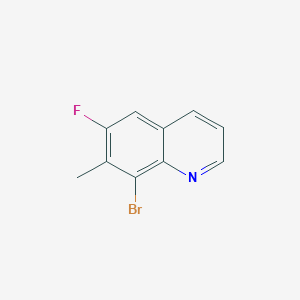
![Isoindolo[2,1-a]quinazolin-11(5H)-one](/img/structure/B11873268.png)



